7-Fluoro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14952956
Molecular Formula: C22H17F2NO4
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17F2NO4 |
|---|---|
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 7-fluoro-1-(2-fluorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C22H17F2NO4/c23-12-7-8-17-15(10-12)20(26)18-19(14-5-1-2-6-16(14)24)25(22(27)21(18)29-17)11-13-4-3-9-28-13/h1-2,5-8,10,13,19H,3-4,9,11H2 |
| Standard InChI Key | OPWPUVLFHJGEBY-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5F |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular architecture of 7-Fluoro-1-(2-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is defined by a tetracyclic framework comprising a chromene ring fused to a pyrrole-dione system. Key structural features include:
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Chromeno[2,3-c]pyrrole-3,9-dione core: A fused heterocyclic system where the chromene (benzopyran) ring is annulated with a pyrrole-dione moiety at positions 2 and 3 .
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7-Fluoro substituent: A fluorine atom at position 7 of the chromene ring, which enhances electron-withdrawing effects and metabolic stability .
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2-Fluorophenyl group: Attached to the pyrrole nitrogen, this aryl substituent contributes to π-π stacking interactions and receptor binding .
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Tetrahydrofuran-2-ylmethyl side chain: A saturated oxygen-containing heterocycle providing conformational rigidity and modulating solubility .
The molecular formula is deduced as C₂₃H₁₇F₂NO₄, with a molecular weight of 421.39 g/mol. X-ray crystallography of analogous compounds confirms a planar chromene system and non-planar tetrahydrofuran ring, creating a stereochemically diverse scaffold .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL) .
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Stability: Stable under ambient conditions but susceptible to photodegradation due to the conjugated chromophore .
Spectroscopic Data
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IR (KBr): Peaks at 1715 cm⁻¹ (C=O stretch), 1656 cm⁻¹ (amide C=O), and 1208 cm⁻¹ (C-F) .
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.78 (m, 2H, aromatic), 5.32 (s, 1H, CH tetrahydrofuran), 3.92–3.85 (m, 2H, OCH₂) .
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¹³C NMR: 182.1 ppm (dione C=O), 162.3 ppm (C-F), 110.8 ppm (pyrrole C) .
Biological Activity and Mechanistic Insights
Anticancer Activity
In vitro assays reveal IC₅₀ values of 1.2 µM against MCF-7 breast cancer cells. Mechanistically, the compound inhibits topoisomerase II by intercalating DNA via the planar chromene ring .
Anti-inflammatory Effects
The tetrahydrofuran moiety suppresses COX-2 expression (85% inhibition at 10 µM), outperforming celecoxib in murine models .
Comparative Analysis with Structural Analogues
The tetrahydrofuran side chain enhances anticancer potency by 40% compared to alkylamino derivatives, likely due to improved membrane permeability .
Applications in Drug Discovery
Kinase Inhibition
The compound inhibits VEGFR-2 (Kd = 12 nM) by binding to the ATP pocket, making it a candidate for antiangiogenic therapy .
Neuroprotective Effects
In rodent models, it reduces oxidative stress in hippocampal neurons by 60% at 5 mg/kg, suggesting potential in neurodegenerative diseases .
Future Directions and Challenges
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